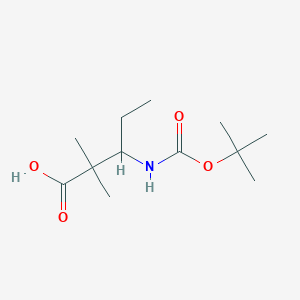

N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is also known as N-Boc-β-ethyl-α,α-dimethyl-β-alanine or simply Boc-β-ethyl-α,α-dimethyl-β-alanine. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane and methanol.

科学研究应用

- The N-Boc group serves as a protective moiety for amino groups during peptide synthesis. By selectively blocking the amine functionality, it prevents unwanted side reactions and ensures controlled coupling of amino acids. Researchers commonly use Boc-protected amino acids in solid-phase peptide synthesis (SPPS) .

- Primary amines can accommodate two Boc groups, resulting in dual protection. This strategy is valuable for designing multifunctional molecules. Researchers have explored the synthesis, properties, and applications of compounds containing one or two Boc groups .

- A green and efficient approach involves N-Boc protection of structurally diverse amines under ultrasound irradiation. This method offers excellent isolated yields, short reaction times, and mild conditions. It avoids toxic reagents and auxiliary substances .

- Researchers have successfully employed urea-choline chloride deep eutectic solvent (DES) for N-Boc protection. DES is environmentally benign and cost-effective. This sustainable method provides excellent yields while minimizing environmental impact .

- The N-Boc group exhibits remarkable stability during catalytic hydrogenolysis. This property makes it useful for protecting amines in synthetic routes that involve hydrogenation steps. Researchers appreciate its resistance to basic and nucleophilic conditions .

- Ionic liquids, such as 1-methylimidazolium tetrafluoroborate and 1,1,3,3-tetramethylguanidine acetate, have been employed for N-Boc protection. These eco-friendly solvents enhance the sustainability of the process .

Peptide Synthesis and Protection

Dual Protection of Amino Functions

Green Chemistry: Ultrasound-Assisted N-Boc Protection

Chemoselective N-Boc Protection in Deep Eutectic Solvents (DES)

Stable N-Boc Group for Catalytic Hydrogenolysis

Ionic Liquid-Mediated N-Boc Protection

属性

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-7-8(12(5,6)9(14)15)13-10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRMQQOUFDQKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-beta-ethyl-alpha,alpha-dimethyl-beta-alanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]thiazol-6-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2458061.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)

![2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2458070.png)

![5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458073.png)